5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol
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Overview
Description
5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound with the CAS Number: 2244668-88-8 . It has a molecular weight of 240.07 .
Molecular Structure Analysis
The InChI code for 5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol is 1S/C14H13BO3/c16-15-14-7-6-13(8-12(14)10-18-15)17-9-11-4-2-1-3-5-11/h1-8,16H,9-10H2 . This suggests that the molecule contains a benzoxaborole core with a phenoxy substituent.Physical And Chemical Properties Analysis
5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol is a solid at room temperature . It has a molecular weight of 240.07 . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
Antifungal Applications
Benzoxaboroles, including compounds like 5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol, have been identified as potent antifungal agents. They are particularly effective against fungal infections such as onychomycosis, which affects the nail beds. The mechanism involves the inhibition of an essential fungal enzyme, leucyl-tRNA synthetase, which is crucial for protein synthesis in fungi .
Antibacterial Properties
The antibacterial properties of benzoxaboroles are attributed to their ability to interfere with bacterial biofilm formation and bacterial enzyme functions. This makes them valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Antiviral Activity
Benzoxaboroles have shown promise in antiviral therapy as well. They can act as inhibitors of viral replication by targeting viral enzymes. This application is particularly relevant for the treatment of viral diseases that currently have limited therapeutic options .
Anti-Parasitic Treatment
Compounds like 5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol have been explored for their anti-parasitic effects. They have been found to be effective against various parasitic protozoa, offering potential treatments for diseases such as African sleeping sickness and Chagas disease .
Anti-Inflammatory Uses
The anti-inflammatory potential of benzoxaboroles is another area of interest. They can modulate the body’s inflammatory response, making them candidates for treating chronic inflammatory diseases without the side effects associated with traditional anti-inflammatory drugs .
Cancer Research
In cancer research, benzoxaboroles are being studied for their ability to inhibit certain cancer cell lines. Their unique mechanism of action could lead to the development of novel anticancer drugs that are more selective and less toxic than current chemotherapy agents .
Enzyme Inhibition for Metabolic Disorders
Benzoxaboroles have been identified as inhibitors of enzymes involved in metabolic pathways. This application is significant for the treatment of metabolic disorders like diabetes, where enzyme regulation plays a crucial role in disease management .
Molecular Recognition and Supramolecular Chemistry
Due to their unique structure, benzoxaboroles like 5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol are used in molecular recognition studies. They can form stable complexes with other molecules, which is useful in the design of new materials and sensors .
Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis of 5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Phenol", "Boric acid", "2,3-dihydrofuran", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium acetate", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Phenol is reacted with boric acid in the presence of 2,3-dihydrofuran to form 2-phenoxyphenylboronic acid.", "Step 2: 2-phenoxyphenylboronic acid is then reacted with sodium hydroxide and hydrochloric acid to form 2-phenoxyphenol.", "Step 3: 2-phenoxyphenol is reacted with sodium borohydride in methanol to form 2-phenoxyphenol borane complex.", "Step 4: The borane complex is then reacted with acetic acid and sodium acetate to form 5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol.", "Step 5: The final step involves the oxidation of the compound using hydrogen peroxide to form the desired product." ] } | |
CAS RN |
174671-44-4 |
Product Name |
5-phenoxy-1,3-dihydro-2,1-benzoxaborol-1-ol |
Molecular Formula |
C13H11BO3 |
Molecular Weight |
226 |
Purity |
95 |
Origin of Product |
United States |
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